2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its biological activity, and is further modified with fluorobenzyl and trifluoromethylphenyl groups, enhancing its chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound binds to USP28 in a reversible manner and directly affects its protein levels . This interaction results in the inhibition of the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s interaction with USP28 affects the pathways related to cell proliferation, cell cycle regulation, and EMT progression . These pathways play crucial roles in the growth and spread of cancer cells.
Pharmacokinetics
The compound’s potency against usp28 (ic50 = 110 ± 002 μmol/L, Kd = 40 nmol/L) suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation, disruption of the cell cycle at the S phase, and hindrance of EMT progression in gastric cancer cell lines . These effects could potentially slow down or halt the growth and spread of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzyl Group: This is achieved through nucleophilic substitution reactions, often using fluorobenzyl halides.
Attachment of the Trifluoromethylphenyl Group: This step generally involves coupling reactions, such as Suzuki or Stille coupling, using trifluoromethylphenyl boronic acids or stannanes.
Thioether Formation: The final step involves the formation of the thioether linkage, typically through the reaction of a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine core or the aromatic rings, potentially altering the compound’s biological activity.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are commonly employed under conditions such as palladium-catalyzed cross-coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
The presence of the fluorobenzyl group in 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity and stability. The trifluoromethylphenyl group also contributes to its unique chemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N6OS/c21-14-5-1-12(2-6-14)9-30-18-17(28-29-30)19(26-11-25-18)32-10-16(31)27-15-7-3-13(4-8-15)20(22,23)24/h1-8,11H,9-10H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPAKXOEJWUQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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